Dotriacontanal
CAS No.: 57878-00-9
Cat. No.: VC1576137
Molecular Formula: C32H64O
Molecular Weight: 464.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57878-00-9 |
|---|---|
| Molecular Formula | C32H64O |
| Molecular Weight | 464.8 g/mol |
| IUPAC Name | dotriacontanal |
| Standard InChI | InChI=1S/C32H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h32H,2-31H2,1H3 |
| Standard InChI Key | NNZVKPZICXRDJI-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Introduction
Chemical Identity and Properties
Dotriacontanal is a long-chain fatty aldehyde resulting from the formal oxidation of the hydroxy group of dotriacontan-1-ol. It has a role as a plant metabolite and is functionally related to dotriacontane . As a long-chain fatty aldehyde, it belongs to the class of 2,3-saturated fatty aldehydes.
Structural and Molecular Information
The chemical and structural properties of dotriacontanal are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C32H64O |
| Molecular Weight | 464.8 g/mol |
| IUPAC Name | dotriacontanal |
| CAS Number | 57878-00-9 |
| InChI | InChI=1S/C32H64O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h32H,2-31H2,1H3 |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |
Table 1: Key chemical and structural properties of dotriacontanal
The structure of dotriacontanal consists of a long hydrocarbon chain with 32 carbon atoms and an aldehyde functional group (-CHO) at one end. This chemical structure contributes to its amphipathic nature, having both hydrophobic (the long carbon chain) and relatively hydrophilic (the aldehyde group) properties.
Biological Occurrence
Dotriacontanal has been detected in various plant species, where it typically forms part of the extracellular lipid matrix on aerial surfaces.
Plant Distribution
Dotriacontanal has been reported in several plant species and tissues:
Quantitative Distribution
In some plant tissues, dotriacontanal has been found to comprise approximately 96% of the extracellular aldehydes , making it a dominant component of the aldehyde fraction in cuticular waxes. Its abundance varies by species, tissue type, growth stage, and environmental conditions.
The seasonal variability of dotriacontanal in oat varieties has been documented, as shown in Table 2:
| Oat Variety | Season | Dotriacontanal Content (μg/g) |
|---|---|---|
| Karen | Winter | 22 ± 5 |
| Karen | Spring | 14 ± 5 |
| Isaura | Winter | 20 ± 7 |
| Isaura | Spring | 25 ± 2 |
Table 2: Seasonal variation in dotriacontanal content in different oat varieties
Physiological Role and Function
Role in Plant Cuticle
Dotriacontanal is a significant component of plant cuticle waxes, which form the outermost chemical barrier between aerial portions of a plant and the external environment . This extracellular surface lipid contributes to the hydrophobic nature of the cuticle, which plays a crucial role in:
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Water retention and prevention of non-stomatal water loss
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Protection against biotic and abiotic stresses
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Regulation of gas exchange
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Defense against pathogen penetration
Importance in Plant-Microbe Interactions
Research on plant cuticular waxes has shown that very-long-chain aldehydes, including components like dotriacontanal, can influence plant-microbe interactions on leaf surfaces . In particular, the absence of very-long-chain aldehydes from leaf cuticular wax can compromise the prepenetration processes of certain fungi, suggesting a role for these compounds in plant-pathogen interactions.
Analytical Methods
Extraction Techniques
The efficient extraction of dotriacontanal and other cuticular lipids requires careful selection of solvent systems. A comprehensive study on extraction methods for plant extracellular surface lipids revealed that the choice of solvent significantly impacts the recovery of aldehydes like dotriacontanal .
Various solvent systems have been tested for extracting surface lipids, including:
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Hexanes
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Hexanes:diethyl ether (95:5)
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Hexanes:diethyl ether (90:10)
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Chloroform:hexanes (1:1)
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Chloroform
The research concluded that hexanes:diethyl ether (90:10) was the preferred solvent system based on its effectiveness in extracting both non-polar (hydrocarbons) and more polar constituents (fatty acids and aldehydes) while minimizing the extraction of internal lipids .
Analytical Instrumentation
Dotriacontanal is typically analyzed using gas chromatography-mass spectrometry (GC-MS). For sample preparation, silylation is often performed to derivatize functional groups prior to GC-MS analysis . The common derivatization procedure involves:
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Dissolving dried extracts in silylation reagent (acetonitrile:BSTFA with trimethylchlorosilane catalyst)
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Incubation (typically 30 min at 65°C)
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Concentration under nitrogen gas
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Immediate analysis via GC-MS
Research Findings in Plant Biochemistry
Studies on Mutant Plants
Research on plant mutants with altered cuticular wax composition has provided valuable insights into the role of dotriacontanal and similar compounds. For example, studies on the maize glossy1 (gl1) mutant, which is impaired in surface lipid biosynthesis, have shown deficiencies in dotriacontanal . This research demonstrated that:
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The gl1 mutant exhibited the expected deficiencies in dotriacontanal and dotriacontan-1-ol
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The choice of extraction solvent (particularly chloroform) caused an unexpected increase in fatty acid recovery in gl1 seedlings
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These findings highlight the importance of extraction method when evaluating mutants with altered cuticular lipid compositions
Environmental and Agricultural Significance
Response to Environmental Stressors
The composition of plant cuticular waxes, including dotriacontanal content, can vary in response to environmental factors. Studies have shown that water deficit and other stressors can alter the expression of genes involved in wax biosynthesis, potentially affecting dotriacontanal production .
Research on rice has demonstrated that overexpression of OsWS1, a gene involved in wax biosynthesis, led to improved survival after water-deficit treatment, highlighting the importance of cuticular wax components in stress tolerance .
Agricultural Applications
Understanding the role of dotriacontanal and other cuticular components could lead to agricultural applications such as:
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Development of crops with enhanced drought tolerance through modified wax composition
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Creating varieties with improved resistance to certain pathogens by altering surface chemistry
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Breeding strategies that consider cuticular wax composition as a trait for environmental adaptation
Analytical Standards and Reference Materials
For research purposes, analytical standards of dotriacontanal or its precursor dotriacontane are available from chemical suppliers. For example, dotriacontane standards are offered in various formats, including as solutions in carriers like ethylbenzene . These standards are essential for accurate identification and quantification of dotriacontanal in plant samples.
Future Research Directions
Despite the growing understanding of dotriacontanal's role in plant biology, several areas require further investigation:
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Detailed elucidation of the biosynthetic pathway specific to dotriacontanal
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Comprehensive characterization of its physical properties
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Investigation of potential applications in agriculture and industry
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Understanding its precise role in plant-pathogen interactions
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Exploring its distribution across a wider range of plant species
Further research in these areas would contribute to a more complete understanding of this important plant metabolite and its functions.
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